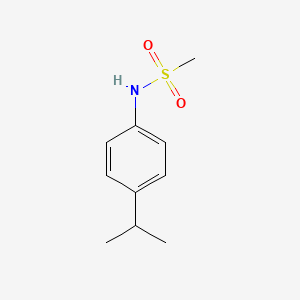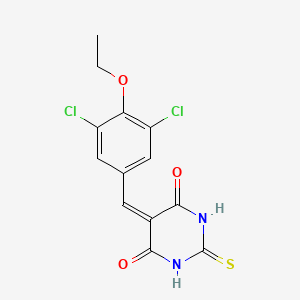
N-(5-bromo-2-pyridinyl)-N'-1-naphthylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
"N-(5-bromo-2-pyridinyl)-N'-1-naphthylurea" pertains to a class of chemicals that exhibit a wide range of chemical and physical properties. These compounds are often explored for their potential applications in organic synthesis, materials science, and as intermediates in the development of pharmaceuticals and other complex organic molecules. The interest in these compounds largely stems from their unique structural features, which allow for diverse chemical reactions and properties.
Synthesis Analysis
The synthesis of related pyridine and naphthyl-containing compounds often involves cross-coupling reactions, such as the Suzuki–Miyaura cross-coupling, which allows for the formation of chiral mono-naphthyl substituted pyridine derivatives with good yield and enantiomeric excess (Pomarański et al., 2016). These methods underscore the versatility and efficiency of modern synthetic techniques in producing complex heterocyclic compounds.
Molecular Structure Analysis
Single-crystal X-ray analysis and density functional theory (DFT) studies are commonly employed to elucidate the molecular structure of such compounds. These techniques provide valuable insight into the stereochemistry and electronic properties of the molecules, helping to understand their reactivity and properties. For example, studies on similar compounds have demonstrated the impact of structural features on electronic and nonlinear optical properties, as well as molecular stability (Ghiasuddin et al., 2018).
Chemical Reactions and Properties
The chemical reactivity of such compounds often involves cycloaddition, cyclometallation, and functionalization reactions. These reactions are crucial for modifying the chemical structure to achieve desired properties or functionalities. For instance, the cyclometallation of 2-(1-naphthyl)-pyridine can result in different regioselective outcomes depending on the metal used, highlighting the compound's versatility in chemical synthesis (Kondrashov et al., 2015).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystallinity are influenced by the molecular structure. These properties are essential for determining the compound's applicability in various fields, including material science and pharmaceutical formulation. The analysis of related compounds through techniques like DFT helps predict these properties and guides the development of new materials and drugs.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards different reagents, are pivotal for the compound's applications in synthetic chemistry. Studies often employ spectroscopic techniques like NMR and UV-visible spectrophotometry to investigate these properties, providing insights into the compound's behavior in various chemical environments. For example, the study of substituted heterocyclic naphthalene diimides revealed unexpected acidity, shedding light on the reactivity and potential applications of such compounds (Doria et al., 2009).
Propriétés
IUPAC Name |
1-(5-bromopyridin-2-yl)-3-naphthalen-1-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3O/c17-12-8-9-15(18-10-12)20-16(21)19-14-7-3-5-11-4-1-2-6-13(11)14/h1-10H,(H2,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXXDIJCCKRSFDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)NC3=NC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3,4-dimethoxy-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide](/img/structure/B5710406.png)

![N-(4-{N-[(2-phenylcyclopropyl)carbonyl]ethanehydrazonoyl}phenyl)-2-furamide](/img/structure/B5710413.png)
![4-methyl-1-{[(4-methylphenyl)thio]acetyl}piperidine](/img/structure/B5710417.png)
![N'-({2-[(4-methylphenyl)thio]acetyl}oxy)-2-pyridinecarboximidamide](/img/structure/B5710424.png)

![5-[(2-chloro-6-fluorobenzyl)thio]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B5710443.png)
![N-{4-[(benzylamino)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B5710445.png)
![1-ethyl-4-{3-[(4-methylphenyl)thio]propanoyl}piperazine](/img/structure/B5710453.png)